molecular formula C8H15N3 B2741670 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 405548-39-2

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No. B2741670
CAS RN: 405548-39-2
M. Wt: 153.229
InChI Key: OUGBETNWWUUCEW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their molecular structure . The molecular formula represents the number and type of atoms in a molecule . The structural formula represents the connections between different atoms in a molecule .


Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create that compound from raw materials . This can involve a variety of chemical reactions, and often requires careful planning to ensure that the desired product is obtained .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule . This can be determined using a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as potential catalysts that might affect the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Scientific Research Applications

Anticancer Properties

The thiazolidinone scaffold, to which this compound belongs, has demonstrated significant potential in cancer research. Researchers have investigated its role as an anticancer agent due to its ability to inhibit tumor growth and metastasis. Mechanisms include interference with cell cycle progression, apoptosis induction, and inhibition of angiogenesis. Further studies are needed to explore its specific targets and optimize its efficacy in various cancer types .

Antidiabetic Activity

Thiazolidinones, including our compound of interest, have been explored for their antidiabetic effects. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake. This property makes them potential candidates for managing type 2 diabetes .

Antimicrobial Applications

The compound’s antimicrobial properties have been investigated against bacteria, fungi, and other pathogens. It may serve as a lead structure for developing novel antibiotics or antifungal agents. Researchers have studied its mode of action and potential synergies with existing antimicrobial drugs .

Antiviral Potential

Thiazolidinones, including our compound, exhibit antiviral activity against certain viruses. Investigations have focused on inhibiting viral replication, particularly in RNA viruses. The compound’s mechanism of action and its potential as an adjunct therapy warrant further exploration .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazolidinones possess anti-inflammatory properties by modulating cytokines, enzymes, and transcription factors. Researchers have studied their impact on inflammatory pathways, making them promising candidates for managing inflammatory disorders .

Anticonvulsant Properties

The compound’s potential as an anticonvulsant has been explored. Thiazolidinones may interact with ion channels or neurotransmitter systems, affecting neuronal excitability. Their role in preventing seizures and managing epilepsy requires further investigation .

Safety And Hazards

The safety and hazards of a compound refer to how it might be harmful to humans or the environment. This can include toxicity information, as well as information on how to safely handle and dispose of the compound .

properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGBETNWWUUCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

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